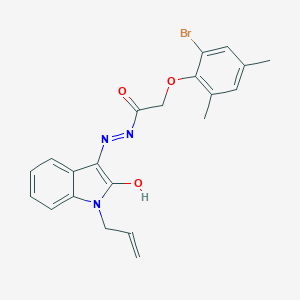![molecular formula C22H19N3O3 B433855 3-ETHOXY-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 331866-56-9](/img/structure/B433855.png)
3-ETHOXY-N-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core linked to an oxazole-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole-pyridine moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with the benzamide core: The oxazole-pyridine intermediate is then coupled with a benzamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole-pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-Ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.
Uniqueness
The uniqueness of 3-ethoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, oxazole-pyridine moiety, and benzamide core makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
331866-56-9 |
|---|---|
Fórmula molecular |
C22H19N3O3 |
Peso molecular |
373.4g/mol |
Nombre IUPAC |
3-ethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-16-8-4-7-15(13-16)21(26)24-18-10-5-9-17(14(18)2)22-25-20-19(28-22)11-6-12-23-20/h4-13H,3H2,1-2H3,(H,24,26) |
Clave InChI |
DLPZOOSOWNYQGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B433775.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B433776.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B433777.png)
![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B433778.png)
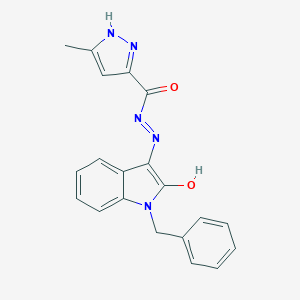
![6-Amino-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433798.png)
![11-methyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B433807.png)
![2-bromo-6-[(E)-(1H-indazol-5-ylimino)methyl]-4-nitrophenol](/img/structure/B433814.png)
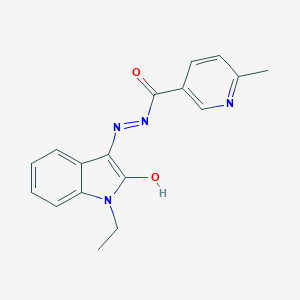
![2-(2-chlorophenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433819.png)
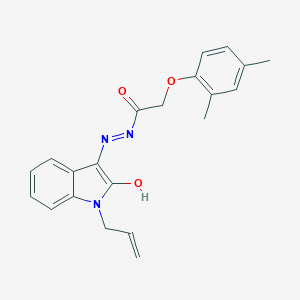
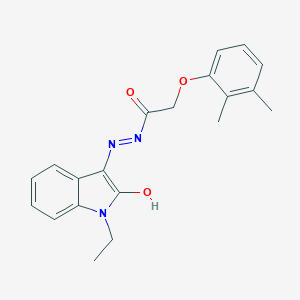
![4-chloro-2-[(1H-indazol-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B433823.png)
